molecular formula C17H18ClF2NO B11512889 N-(Adamantan-2-YL)-2-chloro-4,5-difluorobenzamide

N-(Adamantan-2-YL)-2-chloro-4,5-difluorobenzamide

Cat. No.: B11512889
M. Wt: 325.8 g/mol
InChI Key: KHDHCGVGXDFULD-UHFFFAOYSA-N
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Description

N-(Adamantan-2-YL)-2-chloro-4,5-difluorobenzamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and lipophilicity to its derivatives. The incorporation of adamantane into various chemical structures has led to the development of compounds with diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-2-YL)-2-chloro-4,5-difluorobenzamide typically involves the reaction of 2-chloro-4,5-difluorobenzoic acid with adamantan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-2-YL)-2-chloro-4,5-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Adamantanone derivatives.

    Reduction Products: Adamantane alcohols.

Scientific Research Applications

N-(Adamantan-2-YL)-2-chloro-4,5-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Adamantan-2-YL)-2-chloro-4,5-difluorobenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the lipophilicity and membrane permeability of the compound, allowing it to effectively reach its targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(Adamantan-2-YL)-2-chloroacetamide
  • N-(Adamantan-2-YL)-2-chlorobenzamide
  • N-(Adamantan-2-YL)-2-chloro-4-fluorobenzamide

Uniqueness

N-(Adamantan-2-YL)-2-chloro-4,5-difluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the adamantane moiety provides a distinct set of properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C17H18ClF2NO

Molecular Weight

325.8 g/mol

IUPAC Name

N-(2-adamantyl)-2-chloro-4,5-difluorobenzamide

InChI

InChI=1S/C17H18ClF2NO/c18-13-7-15(20)14(19)6-12(13)17(22)21-16-10-2-8-1-9(4-10)5-11(16)3-8/h6-11,16H,1-5H2,(H,21,22)

InChI Key

KHDHCGVGXDFULD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=C(C=C4Cl)F)F

Origin of Product

United States

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